(2Z)-6-benzyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-6-BENZYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: is a complex organic compound that belongs to the class of thiazolotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-6-BENZYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, nitrophenyl furan, and thiazolotriazine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl and furan moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the benzyl and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine: The compound shows promise in medicinal chemistry for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it can be used in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-6-BENZYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules.
Uniqueness: What sets (2Z)-6-BENZYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H14N4O5S |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H14N4O5S/c28-21-17(12-14-6-2-1-3-7-14)25-26-22(29)20(33-23(26)24-21)13-15-10-11-19(32-15)16-8-4-5-9-18(16)27(30)31/h1-11,13H,12H2/b20-13- |
InChI Key |
DIROWPOUTPXHRK-MOSHPQCFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/SC3=NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])SC3=NC2=O |
Origin of Product |
United States |
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